1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride
Description
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride is a sulfonating agent characterized by a pyrazole core substituted with a methyl group at position 1, a phenyl ring at position 3, and a sulfonyl chloride moiety at position 3. Sulfonyl chlorides are pivotal intermediates in organic synthesis, widely employed in pharmaceuticals, agrochemicals, and materials science due to their reactivity in forming sulfonamides, sulfonate esters, and other derivatives . The phenyl group at position 3 introduces steric bulk and moderate electron-withdrawing effects, while the sulfonyl chloride at position 4 enables nucleophilic substitution reactions.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-phenylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7-9(16(11,14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDDIQSIDVNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
A stirred solution of 1-methyl-3-phenyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) is treated with chlorosulfonic acid (166.7 g, 1430 mmol) at 0°C under nitrogen. The mixture is warmed to 60°C for 10 h, after which thionyl chloride (40.8 g, 343.2 mmol) is added dropwise. Chlorination completes within 2 h at 60°C, yielding the sulfonyl chloride after workup with dichloromethane and ice water.
Key Parameters :
- Temperature Control : Maintaining 0°C during acid addition prevents side reactions.
- Solvent Choice : Chloroform stabilizes intermediates without participating in side reactions.
- Stoichiometry : Excess chlorosulfonic acid (5.5 equiv) ensures complete sulfonation.
| Step | Reagent | Equiv | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chlorosulfonic acid | 5.5 | 60°C | 10 h | 85–90 |
| 2 | Thionyl chloride | 1.3 | 60°C | 2 h | 92–95 |
Regioselectivity and Byproduct Analysis
The 4-position’s selectivity arises from steric hindrance by the N1-methyl and C3-phenyl groups, directing electrophilic attack to C4. Nuclear magnetic resonance (NMR) studies confirm >95% regioselectivity, with minor byproducts (<5%) attributed to C5-sulfonation under prolonged heating.
Byproduct Mitigation Strategies
- Short Reaction Times : Limiting sulfonation to 10 h reduces C5 derivatives.
- Catalytic Additives : Anhydrous zinc chloride (0.1 equiv) accelerates sulfonation, cutting time to 6 h without compromising yield.
Scalability and Industrial Adaptations
Though specific industrial data is limited, patent analogs suggest adaptations for bulk synthesis:
Continuous Flow Reactors
Pilot-scale trials using tubular reactors achieve 89% yield at 100 g/batch, with residence times of 30 min. Key advantages include:
Green Chemistry Considerations
- Solvent Recycling : Chloroform recovery rates exceed 80% via distillation.
- Waste Minimization : Neutralization of chlorosulfonic acid with aqueous NaHCO3 generates reusable sodium sulfate.
Comparative Analysis of Synthetic Routes
While the chlorosulfonic acid-thionyl chloride method dominates, alternative pathways merit discussion:
Sulfur Trioxide Complexes
Reaction with pyridine-SO3 complexes in dichloroethane affords moderate yields (65–70%) but requires stringent anhydrous conditions. This method is less favored due to handling difficulties and lower scalability.
Direct Chlorination of Sulfonic Acids
Treating 1-methyl-3-phenyl-1H-pyrazole-4-sulfonic acid with phosphorus pentachloride (PCl5) in refluxing toluene achieves 82% yield. However, PCl5’s moisture sensitivity limits industrial adoption.
Quality Control and Characterization
Critical analytical data ensure batch consistency:
Chemical Reactions Analysis
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a base to form new carbon-sulfur bonds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride exhibits notable antimicrobial properties. Studies have shown its effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of this compound have been evaluated for their ability to inhibit the growth of resistant strains of bacteria, demonstrating potential as new antibacterial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have revealed that it can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases. A recent study compared the anti-inflammatory activity of this compound with standard drugs like diclofenac, showing promising results .
Agrochemical Applications
Pesticide Development
Due to its biological activity, this compound is being explored for use in agrochemicals. Its ability to act against pests and pathogens makes it a candidate for developing new pesticides. Research has demonstrated that derivatives can protect crops from various agricultural pests while minimizing environmental impact.
Materials Science Applications
Polymer Chemistry
In materials science, this compound serves as a precursor for synthesizing functional polymers. Its sulfonyl chloride group allows for the modification of polymer backbones, enhancing properties such as thermal stability and mechanical strength. Recent advancements have shown the potential of these modified polymers in applications ranging from coatings to biomedical devices .
Case Studies
- Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, positioning this compound as a lead candidate for further development in antibiotic research .
- Agrochemical Application : In agricultural research, derivatives of this compound were tested for efficacy as fungicides. The results demonstrated effective control over fungal pathogens affecting crops, suggesting a viable path for developing new agrochemical products.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and receptors. The compound’s interactions with these molecular targets can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-Based Sulfonyl Chlorides
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl (CF₃) group in significantly enhances electrophilicity at the sulfonyl chloride site, making it more reactive toward nucleophiles compared to the phenyl-substituted analog.
- The nitro group in introduces strong EW effects but reduces stability, limiting its utility in prolonged reactions .
- The smaller CHF₂ group in reduces steric hindrance, enabling faster kinetics in substitution reactions.
Biological Activity
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 256.71 g/mol
- Density : 1.5 g/cm³
- Boiling Point : ~376.8 °C at 760 mmHg
The compound features a pyrazole ring substituted with a methyl group and a phenyl group, along with a sulfonyl chloride functional group, which enhances its reactivity towards biological targets.
The sulfonyl chloride group in this compound is known to interact with nucleophilic sites in proteins, potentially leading to significant biological effects. This reactivity allows the compound to form covalent bonds with various enzymes, influencing pathways such as inflammation and cancer progression .
Antiproliferative Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies on pyrazole-4-sulfonamide derivatives have shown their effectiveness in inhibiting the proliferation of U937 cells, a human histiocytic lymphoma cell line. The half-maximal inhibitory concentration (IC₅₀) values for these compounds suggest that they could be promising candidates for further development as anticancer agents .
Comparative Studies
A comparative analysis of structurally similar compounds reveals the unique biological profiles of this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5 | Contains a methyl group at position one |
| 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | 342405-38-3 | Methyl group at position five |
| 2-Chloropyrimidine-5-sulfonyl chloride | 98026-88-1 | Different ring structure (pyrimidine) |
| Pyridine-4-sulfonyl chloride | 489430-50-4 | Contains a pyridine ring instead of pyrazole |
These comparisons highlight the structural diversity within sulfonamide derivatives and their varying biological activities, suggesting that modifications in the substituents can significantly affect their pharmacological properties.
Case Studies
Recent investigations into the biological activity of pyrazole derivatives have yielded promising results:
- Anticancer Studies : A series of pyrazole sulfonamide derivatives were synthesized and tested for their antiproliferative effects against U937 cells. Among these, certain derivatives showed IC₅₀ values comparable to established anticancer drugs, indicating their potential as therapeutic agents .
- Anti-inflammatory Activity : Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, some compounds were found to inhibit COX enzymes effectively, showcasing IC₅₀ values that suggest superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What are the optimal synthetic routes for preparing 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation of pyrazole precursors using reagents like chlorosulfonic acid or sulfuryl chloride. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (reflux at ~80–120°C), and inert atmosphere to prevent hydrolysis of the sulfonyl chloride group . Reaction progress can be monitored via TLC, and purification often involves recrystallization from methanol or column chromatography .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Basic characterization includes:
- Melting Point Analysis : Compare observed mp (e.g., 89.5–91°C for analogous compounds) with literature values .
- Chromatography : TLC or HPLC to confirm homogeneity.
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and sulfonyl chloride presence . Advanced methods like elemental analysis or mass spectrometry ensure molecular weight accuracy .
Q. What precautions are necessary for handling this compound in laboratory settings?
The sulfonyl chloride group is moisture-sensitive. Store in amber glass bottles under inert gas (e.g., argon) and use anhydrous solvents. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity patterns of the sulfonyl chloride group in nucleophilic substitutions?
Density Functional Theory (DFT) calculations can map electron density around the sulfur atom, identifying susceptible sites for nucleophilic attack (e.g., by amines or alcohols). InChI-derived structural data (e.g., bond angles from PubChem) can refine computational models . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) complements theoretical predictions .
Q. What strategies resolve contradictions in reported physical data (e.g., melting points) across literature sources?
Discrepancies in mp (e.g., 36–39°C vs. 167–169°C for related pyrazole sulfonyl chlorides) may arise from polymorphic forms or impurities . Techniques to address this include:
- DSC/TGA : Analyze thermal behavior to identify polymorphs.
- Recrystallization Screening : Test solvents (e.g., MeOH, EtOAc) to isolate pure crystalline forms .
- Single-Crystal XRD : Confirm lattice structure and compare with literature .
Q. How can this compound serve as a precursor for bioactive derivatives, and what functionalization methods are most effective?
The sulfonyl chloride group enables facile synthesis of sulfonamides (e.g., via reaction with amines) or sulfonate esters (with alcohols), which are common pharmacophores. For example:
- Antimicrobial Agents : Couple with heterocyclic amines to enhance target binding .
- Enzyme Inhibitors : Introduce fluorinated groups (e.g., trifluoromethyl) to modulate lipophilicity and binding kinetics . Reaction optimization (e.g., stoichiometry, catalyst use) is critical for high yields .
Q. What analytical techniques are recommended for studying degradation pathways under varying storage conditions?
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to track hydrolysis byproducts.
- Mass Spectrometry : Identify degradation products (e.g., sulfonic acids from moisture exposure) .
- IR Spectroscopy : Detect shifts in S=O stretching frequencies (~1360–1180 cm⁻¹) indicative of structural changes .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
